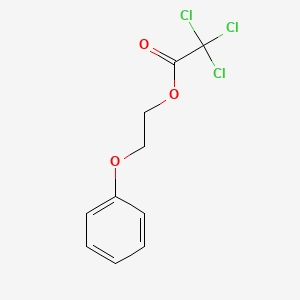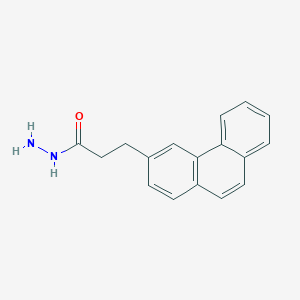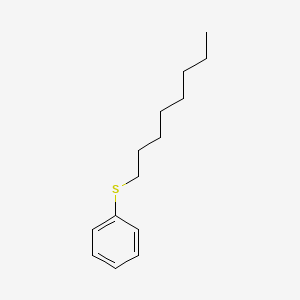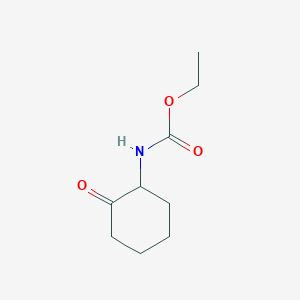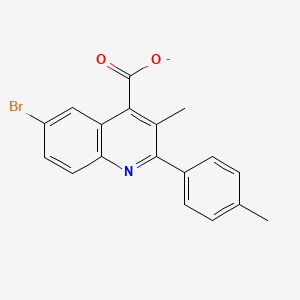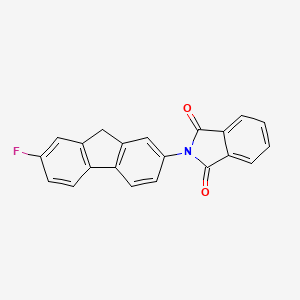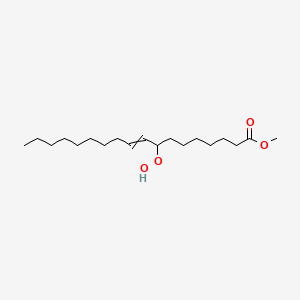
Methyl 8-hydroperoxyoctadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-hydroperoxyoctadec-9-enoate is an organic compound belonging to the class of hydroperoxides It is a derivative of octadecenoic acid, featuring a hydroperoxy group at the 8th carbon and a methyl ester at the terminal end
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-hydroperoxyoctadec-9-enoate typically involves the reaction of methyl 8-bromo-octadec-9-enoate with hydrogen peroxide in the presence of a catalyst such as silver trifluoroacetate. This reaction proceeds under mild conditions and yields the desired hydroperoxide compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-hydroperoxyoctadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of peroxides and other oxygenated derivatives.
Reduction: Formation of methyl 8-hydroxy-octadec-9-enoate.
Substitution: Formation of various substituted octadecenoates.
Aplicaciones Científicas De Investigación
Methyl 8-hydroperoxyoctadec-9-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including its role in lipid peroxidation and oxidative stress.
Medicine: Investigated for its potential therapeutic applications, particularly in the context of antioxidant and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of methyl 8-hydroperoxyoctadec-9-enoate involves its ability to generate reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, including lipids, proteins, and nucleic acids, leading to oxidative modifications. The compound’s effects are mediated through pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 12-hydroperoxyoctadec-9-enoate
- Methyl 13-hydroperoxyoctadec-9-enoate
- Methyl 9-hydroperoxyoctadec-12-enoate
Uniqueness
Methyl 8-hydroperoxyoctadec-9-enoate is unique due to the specific position of the hydroperoxy group, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different oxidative and reductive properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
13045-56-2 |
|---|---|
Fórmula molecular |
C19H36O4 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
methyl 8-hydroperoxyoctadec-9-enoate |
InChI |
InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-12-15-18(23-21)16-13-10-11-14-17-19(20)22-2/h12,15,18,21H,3-11,13-14,16-17H2,1-2H3 |
Clave InChI |
HAMWHUVAVRLDJS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CC(CCCCCCC(=O)OC)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



